molecular formula C22H27N5O4 B2613678 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide CAS No. 922868-50-6

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide

Cat. No.: B2613678
CAS No.: 922868-50-6
M. Wt: 425.489
InChI Key: BIMLCIVVAOJLGO-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide (CAS: 941933-25-1, molecular formula: C₂₃H₂₉FN₄O₂, molecular weight: 412.50 g/mol) is a structurally complex ethanediamide derivative featuring a pyrrolidin-1-yl ethyl backbone, a dimethylamino-substituted phenyl group, and a 4-nitrophenyl moiety . Its design integrates multiple pharmacophoric elements:

  • The 4-nitrophenyl group enhances electron-withdrawing properties, influencing solubility and reactivity.
  • The dimethylamino substituent may improve bioavailability through modulation of lipophilicity and basicity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-25(2)18-9-5-16(6-10-18)20(26-13-3-4-14-26)15-23-21(28)22(29)24-17-7-11-19(12-8-17)27(30)31/h5-12,20H,3-4,13-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMLCIVVAOJLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: This can be done through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting various biological pathways.

    Biological Studies: The compound can be used to study the interactions of pyrrolidine-containing molecules with biological targets.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Key Functional Groups Molecular Weight (g/mol) Reported Properties/Activities References
N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide Pyrrolidine, dimethylamino, nitrophenyl, ethanediamide 412.50 Limited experimental data; inferred stability from DFT
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Nitrile, dinitrophenyl, dimethylamino ~265 (estimated) High dipole moment (6.2 D); UV-Vis λmax 420 nm
N-Substituted maleimides (e.g., N-(4-dimethylaminophenyl)maleimide) Maleimide, dimethylaminophenyl ~230–280 Radical polymerization initiators; antifungal activity
Triazine-pyrrolidine hybrids (e.g., N-{4-[(4-dimethylamino-benzylidene)amino]-triazin-2-yl} derivatives) Triazine, pyrrolidine, multiple dimethylamino groups ~550–600 DNA methyltransferase inhibition; antitumor potential
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo, phenol, hydrazone ~350 Nonlinear optical properties; DFT-predicted reactivity

Structural and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with the electron-donating dimethylamino substituents in triazine-pyrrolidine hybrids. This difference likely affects charge transfer dynamics and solubility .

Computational Insights

  • Dipole Moments: N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile exhibits a dipole moment of 6.2 D due to its asymmetric nitro and dimethylamino groups . While DFT data for the target compound are unavailable, its nitrophenyl and pyrrolidine motifs suggest moderate polarity.
  • HOMO-LUMO Gaps : Maleimides and azo compounds typically show narrow HOMO-LUMO gaps (~3–4 eV), correlating with their UV-Vis absorption profiles. The target compound’s ethanediamide linker may widen this gap, reducing optical activity but improving metabolic stability .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(4-nitrophenyl)ethanediamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • Dimethylamino group : Enhances electron donation, potentially increasing biological activity.
  • Pyrrolidine ring : Contributes to conformational flexibility, which may influence receptor interactions.
  • Ethane diamide backbone : Provides structural stability and functional versatility.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The dimethylamino group can modulate enzyme activity through competitive inhibition.
  • Receptors : The compound may bind to specific receptors, affecting downstream signaling pathways.
  • DNA and proteins : Interaction with nucleic acids or proteins can lead to alterations in gene expression and protein function.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

PropertyActivity Level
AntioxidantModerate
Anti-inflammatoryHigh
AnalgesicModerate
CytotoxicityLow

These properties suggest potential therapeutic applications in pain management and inflammation control.

Case Studies

  • Analgesic Activity :
    A study conducted on rodent models demonstrated that the compound significantly reduced pain responses in acute pain models compared to controls, indicating its potential as an analgesic agent.
  • Anti-inflammatory Effects :
    In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Cytotoxicity Assessment :
    Preliminary cytotoxicity tests on cancer cell lines revealed low toxicity levels, which is favorable for therapeutic use.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Key findings include:

  • Synthesis : The compound can be synthesized using a multi-step process involving condensation reactions between 4-(dimethylamino)benzaldehyde and pyrrolidine derivatives under controlled conditions.
  • Biological Assays : Various assays have confirmed its activity against specific biological targets, including inflammatory pathways and pain receptors.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnalgesic Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamideLowModerateHigh
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2,4,6-trimethylphenyl)ethanediamideModerateHighModerate

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